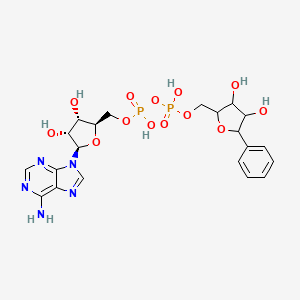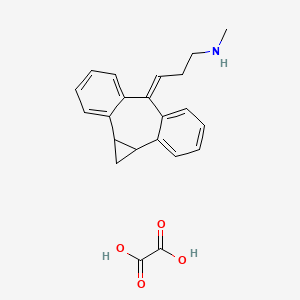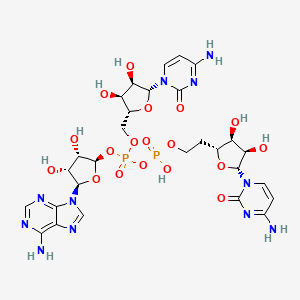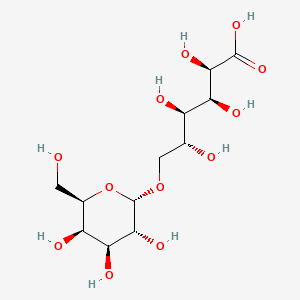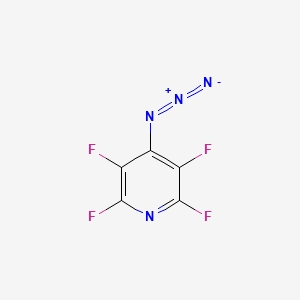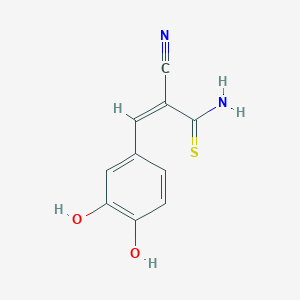
Tyrphostin AG 213
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrphostin AG 213 is a synthetic compound known for its inhibitory effects on protein tyrosine kinases, particularly the epidermal growth factor receptor kinase . Protein tyrosine kinases play a crucial role in regulating cell proliferation, differentiation, and signaling processes. Dysregulation of these kinases is associated with various diseases, including cancer, atherosclerosis, and psoriasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin AG 213 involves the reaction of 3,4-dihydroxybenzaldehyde with 2-cyanoacetamide in the presence of a base, typically sodium ethoxide, to form the intermediate 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenamide. This intermediate is then treated with thioacetamide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Tyrphostin AG 213 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and hydroxyl groups .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases like sodium ethoxide.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Major Products:
Substitution Products: Alkylated derivatives of this compound.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Applications De Recherche Scientifique
Tyrphostin AG 213 has a wide range of applications in scientific research:
Mécanisme D'action
Tyrphostin AG 213 exerts its effects by inhibiting the activity of protein tyrosine kinases, particularly the epidermal growth factor receptor kinase . It binds to the active site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways involved in cell proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Tyrphostin AG 538: Another potent inhibitor of protein tyrosine kinases, particularly effective against the Mycobacterium tuberculosis Pup proteasome system.
Tyrphostin AG 555: Known for its inhibitory effects on DNA topoisomerase I activity.
Tyrphostin AG 18: A less potent inhibitor compared to Tyrphostin AG 213 and Tyrphostin AG 555.
Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting the epidermal growth factor receptor kinase. This specificity makes it a valuable tool in studying the role of this receptor in various cellular processes and diseases .
Propriétés
Formule moléculaire |
C10H8N2O2S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3- |
Clé InChI |
ZGHQGWOETPXKLY-CLTKARDFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C(/C#N)\C(=S)N)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O |
Pictogrammes |
Irritant |
Synonymes |
3,4-dihydroxy-alpha-cyanothiocinnamide 3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer AG 213 AG-213 AG213 alpha-cyano-3,4-dihydroxythiocinnamamide RG 50864 RG-50864 RG50864 tyrphostin 47 tyrphostin A47 tyrphostin AG-213 tyrphostin AG213 tyrphostin RG50864 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


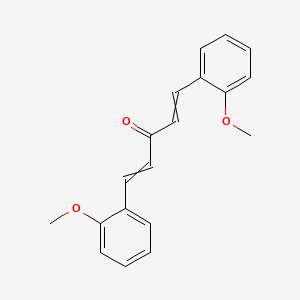
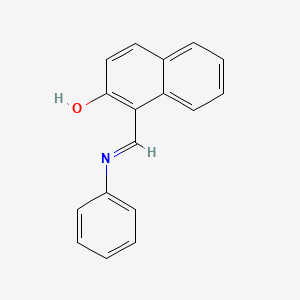
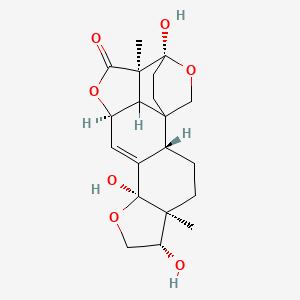
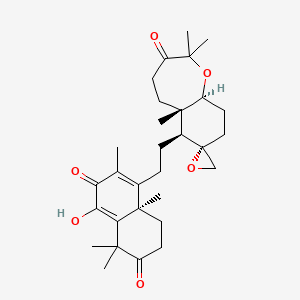
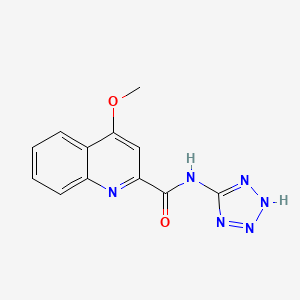
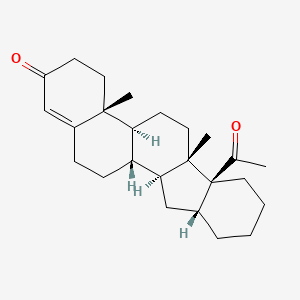
![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)

